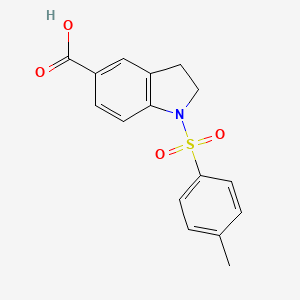
7-Chloro-1-ethyl-4-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-ethyl-4-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and an ethyl group at the 1st position of the indole ring structure makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-4-azaindole can be achieved through several methods. One common method involves the Suzuki coupling reaction, where a halogenated 7-azaindole is coupled with an appropriate boronic acid . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-1-ethyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding azaindole oxides.
Reduction: Formation of reduced azaindole derivatives.
Substitution: Formation of substituted azaindole compounds with various functional groups.
Applications De Recherche Scientifique
7-Chloro-1-ethyl-4-azaindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-ethyl-4-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
- 7-Azaindole
- 7-Bromo-1-ethyl-4-azaindole
- 7-Methyl-1-ethyl-4-azaindole
Comparison: 7-Chloro-1-ethyl-4-azaindole is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to 7-azaindole, the chloro derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets. The presence of the ethyl group at the 1st position also adds to its distinctiveness, potentially affecting its solubility and interaction with biological membranes.
Propriétés
Formule moléculaire |
C9H9ClN2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
7-chloro-1-ethylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-4-8-9(12)7(10)3-5-11-8/h3-6H,2H2,1H3 |
Clé InChI |
KKJBRRDBEKABND-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC2=NC=CC(=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


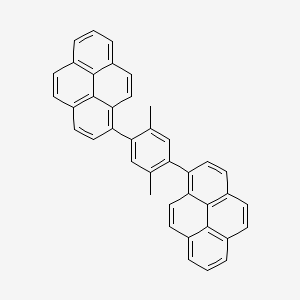
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)

![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)

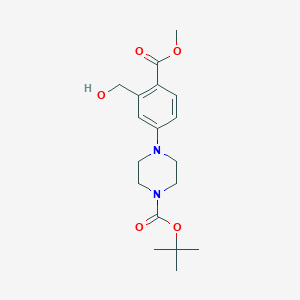

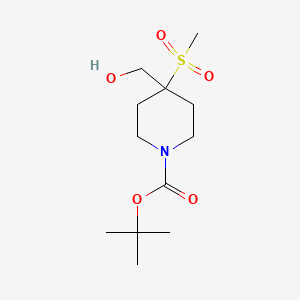
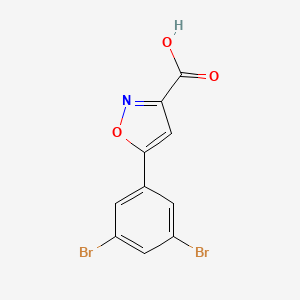
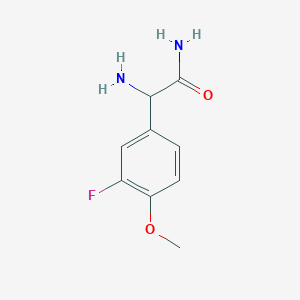
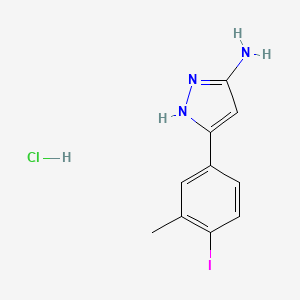
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)

